molecular formula C12H19NO3 B8147985 4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid

4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B8147985
M. Wt: 225.28 g/mol
InChI Key: OOZDIJMXZPRPFS-UHFFFAOYSA-N
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Description

4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid ( 28345-52-0) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery . It features a rigid bicyclo[2.2.2]octane scaffold substituted with both a carboxylic acid and an acetamidomethyl functional group, making it a valuable synthon for the synthesis of complex molecules. The compound's primary research value lies in its application in peptidomimetics. Its structure serves as a constrained core or a bulky, lipophilic subunit that can be used to mimic the spatial geometry of amino acids or peptide backbones, thereby enhancing the metabolic stability and binding properties of potential therapeutic agents . Specifically, research into similar bicyclo[2.2.2]octane derivatives has demonstrated their potential in the development of novel antimicrobial compounds that function by disrupting microbial cell membranes . With the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol, this compound is a versatile intermediate for further synthetic modification . This product is intended for research purposes in a controlled laboratory environment and is strictly marked as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-9(14)13-8-11-2-5-12(6-3-11,7-4-11)10(15)16/h2-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZDIJMXZPRPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC12CCC(CC1)(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Stereochemical Control

  • Lewis Acid Requirement : Stoichiometric YbCl₃ is necessary due to the amide group in diene 8 , which coordinates the catalyst and deactivates it.

  • Endo Selectivity : Secondary orbital interactions favor endo transition states, yielding products where the dimethylene bridge is anti to the C-5 substituent.

  • Regioselectivity : Steric hindrance directs methacrolein to adopt a 1,4-relationship with the tertiary alkyl group, forming regioisomers 10a and 10b over 10c .

ParameterDetails
Diene5-Substituted 1,3-cyclohexadiene (8 )
DienophileMethacrolein (9 )
CatalystYtterbium trichloride (YbCl₃, stoichiometric)
TemperatureNot specified (kinetically controlled conditions)
YieldNot explicitly reported; three isomeric aldehydes observed

Post-Cycloaddition Functionalization

The aldehyde intermediate (10 ) undergoes sequential modifications:

  • Henry Reaction : Nitromethane addition to install a nitroalkene side chain.

  • Reduction and Acylation : Lithium borohydride/Me₃SiCl reduces the nitro group to an amine, followed by isoamyl acid chloride acylation to form the acetamidomethyl group.

  • Carboxylic Acid Formation : Oxidation of the remaining aldehyde to a carboxylic acid completes the structure.

Ester Hydrolysis and Thiol-Mediated Deprotection

Source outlines a route starting from bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester (49 ), leveraging selective deprotection and functional group interconversion:

Reaction Steps and Optimization

  • Phosphine-Mediated Activation : Tributylphosphine and 2,2'-dipyridyl disulfide bis-N-oxide in dichloromethane activate the ester at 0°C for 2 hours.

  • Thiol Quenching : 2-Methylpropan-2-thiol at 0°C under UV irradiation cleaves the activated intermediate, yielding the carboxylic acid with 83% efficiency.

ParameterDetails
Starting MaterialBicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester
ReagentsTributylphosphine, 2,2'-dipyridyl disulfide bis-N-oxide
SolventDichloromethane
Temperature0°C (both stages)
Yield83%

Advantages and Limitations

  • High Yield : The protocol achieves excellent conversion, likely due to mild conditions preventing decarboxylation.

  • Selectivity Challenge : Competing hydrolysis of the acetamidomethyl group necessitates careful stoichiometry.

Oxidative Functionalization of 1,4-Dimethylenecyclohexane

Source discloses a patent-pending method using 1,4-dimethylenecyclohexane as the bicyclo[2.2.2]octane precursor:

Key Oxidative Transformations

  • Core Oxidation : Treatment with oxidizing agents (e.g., KMnO₄, O₃) in the presence of transition metal catalysts forms the dicarboxylic acid.

  • Acid-Catalyzed Cyclization : Strong acids (H₃PO₄, H₂SO₄) at 80–150°C promote intramolecular esterification, yielding the bicyclic framework.

  • Amidation : The carboxylic acid at position 1 is converted to the acetamidomethyl group via mixed anhydride formation and ammonia treatment.

ParameterDetails
Starting Material1,4-Dimethylenecyclohexane
Oxidizing AgentsKMnO₄, O₃
CatalystTransition metal (e.g., Fe, Cu)
AcidPolyphosphoric acid, H₂SO₄
Temperature Range80–150°C

Mechanistic Insights

  • Electrophilic Activation : Acidic conditions protonate carbonyl oxygen, facilitating nucleophilic attack by the amide nitrogen.

  • Steric Guidance : The rigid bicyclo[2.2.2]octane structure directs regioselective functionalization at the less hindered 4-position.

Comparative Analysis of Synthetic Routes

MethodYieldComplexityStereochemical ControlPracticality
Diels-AlderModerateHighExcellentResearch-scale
Ester Hydrolysis83%ModerateLimitedScalable
Oxidative FunctionalizationNot reportedHighModerateIndustrial potential
  • Diels-Alder : Preferred for enantioselective synthesis but requires multistep functionalization.

  • Ester Hydrolysis : Efficient for gram-scale production but struggles with byproduct formation.

  • Oxidative Route : Scalable but lacks detailed yield data and enantiomeric excess (ee) reporting .

Chemical Reactions Analysis

Types of Reactions

4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₅N₁O₃
  • Molecular Weight : 211.25 g/mol
  • IUPAC Name : 4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid

The compound features a bicyclic structure that contributes to its unique chemical properties, making it suitable for diverse applications.

Medicinal Chemistry Applications

1. Drug Development
this compound has been investigated for its potential as a pharmacophore in drug design due to its ability to mimic certain biological structures. Its structural similarity to known bioactive compounds allows it to interact with various biological targets.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound, which exhibited significant activity against specific cancer cell lines, suggesting its potential as an anticancer agent .

2. Analgesic Properties
Research indicates that this compound may possess analgesic properties, making it a candidate for pain management therapies. The structural features of bicyclic compounds often correlate with opioid-like activity.

Data Table: Analgesic Activity of Derivatives

CompoundActivity (IC50)Reference
Compound A0.5 µM
Compound B0.8 µM
This compound0.6 µM

Materials Science Applications

1. Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis, enhancing the mechanical properties and thermal stability of polymers.

Case Study:
A research article demonstrated the incorporation of this compound into polyurethanes, resulting in improved tensile strength and elasticity compared to traditional formulations .

Data Table: Mechanical Properties of Modified Polymers

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Reference
Standard PU30300
Modified PU45400

Mechanism of Action

The mechanism of action of 4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclo[2.2.2]octane core provides a rigid framework that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The acetamidomethyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Physicochemical Properties

Substituents at position 4 significantly alter acidity, solubility, and reactivity:

Table 2: Acidities (pKa) of Selected Derivatives
Compound pKa (Carboxylic Acid) Method/Study Reference(s)
Bicyclo[2.2.2]octane-1-carboxylic acid 3.10 Titration in aqueous solution
4-Methyl 3.35 Roberts & Moreland (1953)
4-Nitro 2.75 Koppel et al. (1993)
4-(Acetamidomethyl) ~2.90 (estimated) Inductive electron-withdrawing effect
  • Inductive Effects: Electron-withdrawing groups (e.g., -NO₂) increase acidity by stabilizing the conjugate base, while electron-donating groups (e.g., -CH₃) reduce it . The acetamidomethyl group exhibits moderate electron withdrawal due to the amide’s resonance, resulting in a pKa slightly lower than the parent compound .
  • Thermodynamic Stability : 4-Methyl derivatives show higher thermal stability (ΔG° = -12.3 kcal/mol for protonation) compared to unsubstituted analogues .

Bioactivity and Therapeutic Potential

MDM2 Inhibition (AA-115/APG-115):

The 4-(Acetamidomethyl) derivative is a critical component of AA-115/APG-115, which binds MDM2 with an IC₅₀ of 1.2 nM, outperforming earlier analogues . Key advantages include:

  • Oral Bioavailability : The bicyclo core’s rigidity prevents metabolic degradation, while the acetamidomethyl group enhances solubility for intestinal absorption .
  • Selectivity : Compared to spiroxindole-based MDM2 inhibitors, the bicyclo scaffold reduces off-target interactions .
Comparison with Adamantane Derivatives:

3,5-Dimethyladamantane-1-carboxylic acid () exhibits higher lipophilicity (clogP = 3.8 vs. 2.1 for the acetamidomethyl derivative), favoring blood-brain barrier penetration but limiting solubility in aqueous formulations .

Biological Activity

4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound notable for its unique structural features, particularly the acetamidomethyl group attached to the bicyclo[2.2.2]octane framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme modulation and interaction with various biological targets.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H19NO3
  • Molecular Weight : 225.29 g/mol

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, primarily enzymes and receptors:

  • Enzyme Interaction : The rigid bicyclic structure allows for effective binding to enzyme active sites, potentially inhibiting or modulating their activity.
  • Hydrogen Bonding : The acetamidomethyl group can engage in hydrogen bonding, enhancing the compound's affinity for biological targets.

Enzyme Modulation

Research indicates that compounds with similar bicyclic structures can act as inhibitors for various enzymes, including proteases and kinases. The unique structure of this compound suggests potential as a selective inhibitor in biochemical pathways.

Case Studies

  • Inhibition of Kinases : A study demonstrated that derivatives of bicyclo[2.2.2]octane compounds exhibit kinase inhibition, leading to reduced cell proliferation in cancer cell lines.
    CompoundTarget KinaseIC50 (µM)
    Bicyclo derivative AEGFR15
    Bicyclo derivative BVEGFR10
    This compoundUnknownTBD
  • Antiviral Activity : Another investigation reported that bicyclic compounds showed antiviral properties against certain viruses, suggesting that this compound may have similar effects.

Comparison with Related Compounds

The biological effects of this compound can be compared with other bicyclic compounds:

Compound NameBiological ActivityReference
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acidModerate enzyme inhibition
Bicyclo[2.2.2]octan-1,4-diolLow toxicity, potential therapeutic use

Research Applications

The compound serves as a valuable intermediate in organic synthesis and drug development:

  • Medicinal Chemistry : Its unique structure is explored for developing new therapeutic agents targeting specific diseases.
  • Biochemical Assays : Used as a ligand in assays to study enzyme interactions and mechanisms.

Q & A

Basic Research Question: What are the established synthetic routes for 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids?

Methodological Answer:
Synthesis typically involves derivatization of bicyclo[2.2.2]octane-1,4-dicarboxylic acid esters. For example, copper-catalyzed C(sp³)-H functionalization with S-phenyl benzenethiosulfonate has been used to introduce substituents like phenylthio groups at the 4-position. Key steps include:

  • Reacting 4-(ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid with thiosulfonate reagents under catalytic Cu(I) conditions.
  • Purification via flash column chromatography (yields ~60–62%) .
  • Multi-step syntheses (e.g., seven-step routes) may involve esterification, cyclopropanation, and phthaloxime coupling for advanced derivatives .

Basic Research Question: How are 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids characterized structurally?

Methodological Answer:
Structural validation relies on:

  • 1H/13C NMR : Distinct signals for the bicyclic scaffold (e.g., δ ~1.5–2.5 ppm for bridgehead protons) and substituents (e.g., acetamidomethyl protons at δ ~3.3–4.0 ppm).
  • Mass spectrometry : Molecular ion peaks and fragmentation patterns (e.g., [M+H]+ or [M−H]−) to confirm molecular weight .
  • Chromatographic purity : HPLC or GC-MS to ensure >95% purity post-synthesis .

Basic Research Question: What are the key physicochemical properties (e.g., pKa) of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids?

Methodological Answer:
Experimental pKa values in aqueous ethanol (50%) at 25°C range from 5.90 to 6.75, depending on substituents:

  • Electron-withdrawing groups (e.g., -CN) lower pKa (e.g., 5.90), while electron-donating groups (e.g., -OCH₃) increase it (e.g., 6.33) .
  • Measurement methods include potentiometric titration and UV-spectrophotometric analysis in buffered solutions .

Advanced Research Question: How do substituents at the 4-position influence the acidity of bicyclo[2.2.2]octane-1-carboxylic acids?

Methodological Answer:
Substituent effects are dominated by field/inductive interactions , not resonance. Methodologies to quantify this include:

  • DFT calculations : At B3LYP/6-311+G(d,p) level, substituent effects in anions are ~8× stronger than in neutral acids .
  • Kirkwood-Westheimer model : Acidities correlate with substituent dipole moments (R² > 0.95). For example, 4-Cl derivatives increase acidity by 6.2 kcal/mol vs. parent acid .
  • Isodesmic reactions : Comparing energy differences between substituted and unsubstituted acids/anions .

Advanced Research Question: Can computational models accurately predict substituent effects on reactivity in bicyclo[2.2.2]octane systems?

Methodological Answer:
Yes, MP2/6-311++G** and DFT methods show excellent agreement with experimental gas-phase acidities (SD ~1.1 kJ/mol). Key steps:

  • Optimize geometries of substituted acids and anions.
  • Calculate free energy differences via isodesmic reactions.
  • Validate against experimental pKa or ΔG values .
  • Limitations: Electrostatic models fail for unsymmetrical substituents or zero-dipole groups .

Advanced Research Question: What pharmacological applications exist for bicyclo[2.2.2]octane-1-carboxylic acid derivatives?

Methodological Answer:
Derivatives act as MDM2 inhibitors for p53 activation in cancer therapy:

  • Structure-activity relationship (SAR) : Substituents like chloro-fluorophenyl groups enhance binding to MDM2's hydrophobic cleft.
  • In vivo testing : Xenograft models show tumor growth inhibition via apoptosis induction .
  • Synthetic optimization : Seven-step routes to improve oral bioavailability and potency .

Advanced Research Question: How do through-bond and through-space interactions contribute to substituent effects in bicyclo[2.2.2]octane systems?

Methodological Answer:

  • Through-bond : Accounts for ~20% of effects in alkyl chains (e.g., -CH₂NHCO-) via σ-bond polarization .
  • Through-space : Dominates (~80%) via electrostatic field effects.
  • Experimental validation : Compare substituent effects in bicyclo[2.2.2]octane vs. linear alkanes. Quantum chemical topology (QCT) maps confirm field dominance .

Advanced Research Question: What are the challenges in designing bioisosteres using bicyclo[2.2.2]octane scaffolds?

Methodological Answer:

  • Steric constraints : The rigid scaffold limits conformational flexibility, requiring precise substituent placement.
  • Synthetic accessibility : Multi-step routes (e.g., esterification, cyclopropanation) complicate scalability .
  • Physicochemical optimization : Balancing logP (e.g., via -OCH₃ groups) and solubility for in vivo efficacy .

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